7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid
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Overview
Description
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid typically involves multistep reactions starting from readily available precursors. One common method involves the cyclization of 2-amino-3-cyanodihydropyranopyridines under hydrolysis conditions to yield the desired carboxylic acid . Another approach includes the reaction of 3-amino-7-ethyl-7-methyl-7,8-dihydro-5H-pyrano[4,3-B]thieno[3,2-E]pyridine-2-carboxylic acid ethyl ester with various reagents such as chloroacetic acid chloride and triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrano[4,3-B]thieno[3,2-E]pyridine derivatives: These compounds share a similar fused ring system and have comparable chemical properties.
Pyrano[2,3-B]quinoline derivatives: These compounds also feature a pyran ring fused to another heterocycle and are synthesized using similar methods.
Uniqueness
7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H9NO3/c11-9(12)6-1-3-10-8-2-4-13-5-7(6)8/h1,3H,2,4-5H2,(H,11,12) |
InChI Key |
OIMQTPOPAQCTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C(C=CN=C21)C(=O)O |
Origin of Product |
United States |
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